molecular formula C10H10F13O3P B12305513 Dimethyl (1H,1H,2H,2H-tridecafluorooct-1-yl)phosphonate CAS No. 61726-44-1

Dimethyl (1H,1H,2H,2H-tridecafluorooct-1-yl)phosphonate

Cat. No.: B12305513
CAS No.: 61726-44-1
M. Wt: 456.14 g/mol
InChI Key: MJRRAUCJAYEEOS-UHFFFAOYSA-N
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Description

Dimethyl (1H,1H,2H,2H-tridecafluorooct-1-yl)phosphonate is a fluorinated organophosphorus compound. It is characterized by the presence of a phosphonate group attached to a highly fluorinated carbon chain. This compound is known for its unique chemical properties, including high thermal stability and resistance to chemical degradation, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (1H,1H,2H,2H-tridecafluorooct-1-yl)phosphonate typically involves the reaction of a fluorinated alcohol with dimethyl phosphite. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the phosphonate ester. Common solvents used in this reaction include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Dimethyl (1H,1H,2H,2H-tridecafluorooct-1-yl)phosphonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl (1H,1H,2H,2H-tridecafluorooct-1-yl)phosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl (1H,1H,2H,2H-tridecafluorooct-1-yl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing it to inhibit enzymes that utilize phosphate substrates. The fluorinated carbon chain enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of proteins and cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl (1H,1H,2H,2H-tridecafluorooct-1-yl)phosphonate is unique due to its specific combination of a highly fluorinated carbon chain and a phosphonate group. This combination imparts exceptional thermal stability, chemical resistance, and lipophilicity, making it particularly valuable in applications where these properties are essential .

Properties

IUPAC Name

8-dimethoxyphosphoryl-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F13O3P/c1-25-27(24,26-2)4-3-5(11,12)6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)23/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJRRAUCJAYEEOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F13O3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90896696
Record name Dimethyl (3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phosphonatato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90896696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61726-44-1
Record name Dimethyl (3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phosphonatato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90896696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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